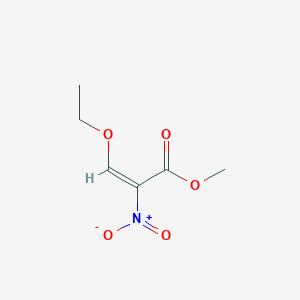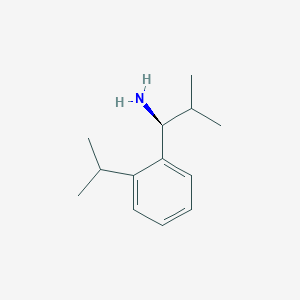
(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine is a chiral amine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include an isopropyl group attached to a phenyl ring and a methyl group on the propan-1-amine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-isopropylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution techniques to ensure high yield and purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and triggering specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Isopropylphenyl)-2-methylpropan-1-amine: The enantiomer of the compound with similar structural features but different biological activity.
1-(2-Isopropylphenyl)-2-methylpropan-1-amine: The racemic mixture containing both enantiomers.
Uniqueness
(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in applications requiring high enantioselectivity.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
(1S)-2-methyl-1-(2-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-9(2)11-7-5-6-8-12(11)13(14)10(3)4/h5-10,13H,14H2,1-4H3/t13-/m0/s1 |
Clé InChI |
UBAHELNDKLDEOV-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C1=CC=CC=C1[C@H](C(C)C)N |
SMILES canonique |
CC(C)C1=CC=CC=C1C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


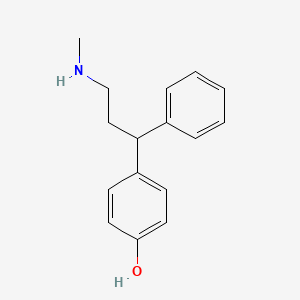
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)
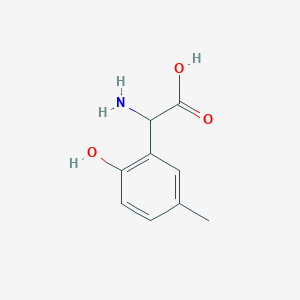
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)

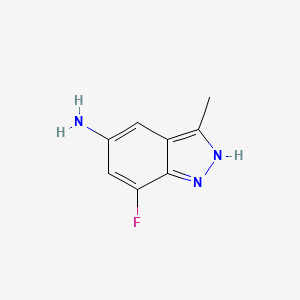

![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
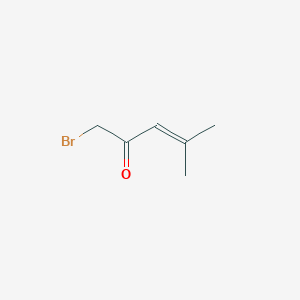
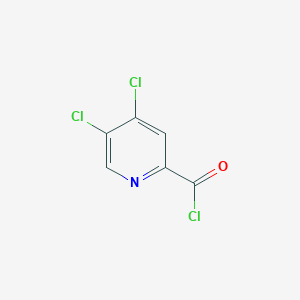
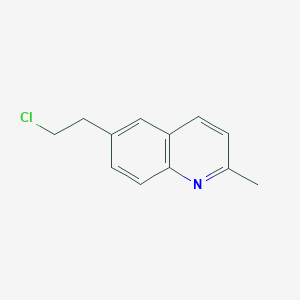
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
